7-[(E)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and a cyanide group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the 4-methoxyphenyl group through a Heck reaction. The final step involves the addition of the cyanide group using a nucleophilic substitution reaction under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used include palladium catalysts for the Heck reaction and cyanide salts for the nucleophilic substitution.
Chemical Reactions Analysis
Types of Reactions
7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanide group to an amine.
Substitution: The cyanide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The cyanide group plays a crucial role in its reactivity, enabling it to form strong bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDIN-3-YL AMINE
- 7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDIN-3-YL METHYL
- 7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDIN-3-YL HYDROXY
Uniqueness
The presence of the cyanide group in 7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE distinguishes it from similar compounds, providing unique reactivity and potential applications. This functional group allows for specific interactions with biological targets and enhances its utility in synthetic chemistry.
Properties
Molecular Formula |
C16H12N4O |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
7-[(E)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C16H12N4O/c1-21-15-6-3-12(4-7-15)2-5-14-8-9-18-16-13(10-17)11-19-20(14)16/h2-9,11H,1H3/b5-2+ |
InChI Key |
UREZKDMCGZKCHE-GORDUTHDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=NC3=C(C=NN23)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=NC3=C(C=NN23)C#N |
Origin of Product |
United States |
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